BP-1-102 (CAS 1334493-07-0) is a highly potent, orally bioavailable small-molecule inhibitor targeting the Src homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 3 (STAT3). Designed as a structurally optimized analog of earlier-generation inhibitors, it features pentafluorobenzenesulfonamide and salicylic acid moieties that drastically enhance its binding affinity and pharmacokinetic profile [1]. For procurement professionals and lead researchers, BP-1-102 stands out due to its sub-micromolar binding affinity (Kd = 504 nM), excellent solubility in DMSO, and validated capacity to achieve therapeutic concentrations in tumor tissues via oral administration .
Substituting BP-1-102 with generic STAT3 inhibitors or its unoptimized precursor, S3I-201, fundamentally compromises both assay sensitivity and in vivo study design. First-generation inhibitors often suffer from poor oral bioavailability, requiring intravenous or intraperitoneal administration, and exhibit weak potency that necessitates high dosing, leading to solvent-induced cytotoxicity [1]. In contrast, BP-1-102 specifically engages the three subpockets of the STAT3 SH2 domain, preventing STAT3-STAT3 dimerization without inhibiting upstream kinases such as JAK1/2 or Src [2]. Using a less specific or less bioavailable substitute risks confounding experimental results with off-target kinase suppression and failing to achieve necessary intratumoral concentrations in xenograft models.
BP-1-102 was engineered to overcome the low potency of its parent compound, S3I-201. In cell-free DNA-binding assays, BP-1-102 disrupts STAT3:STAT3 complex formation with an IC50 of 6.8 µM, representing a greater than 12-fold improvement in potency over S3I-201 (IC50 = 86 µM) [1]. This enhanced activity allows for lower dosing in cellular assays, minimizing solvent-induced toxicity.
| Evidence Dimension | STAT3 DNA-binding activity inhibition (IC50) |
| Target Compound Data | 6.8 µM |
| Comparator Or Baseline | S3I-201 (86 µM) |
| Quantified Difference | >12-fold increase in inhibitory potency |
| Conditions | In vitro cell-free STAT3 complex disruption assay |
Procuring BP-1-102 over S3I-201 ensures robust target engagement at lower concentrations, reducing off-target effects and improving assay reproducibility.
Unlike broad-spectrum inhibitors, BP-1-102 acts via precise structural engagement with the STAT3 SH2 domain. It demonstrates a binding affinity (Kd) of 504 nM and preferentially disrupts the high-affinity interaction between STAT3 and the IL-6R/gp130-derived pTyr904 peptide with an IC50 of 4.1 µM . This confirms its mechanism as a direct SH2 domain blocker rather than an upstream pathway disruptor.
| Evidence Dimension | Binding affinity (Kd) and pTyr904 peptide interaction blockade (IC50) |
| Target Compound Data | Kd = 504 nM; IC50 = 4.1 µM |
| Comparator Or Baseline | Standard indirect STAT3 pathway inhibitors (lack direct sub-micromolar SH2 binding) |
| Quantified Difference | Sub-micromolar target affinity specific to the SH2 domain |
| Conditions | Surface plasmon resonance and peptide interaction assays |
Provides researchers with a mechanistically validated tool for isolating SH2-domain specific functions without upstream interference.
A major limitation of early STAT3 inhibitors like Stattic or peptide-based agents is their lack of oral bioavailability. BP-1-102 overcomes this, successfully accumulating at micromolar and microgram levels in tumor tissues following oral gavage [1]. This pharmacokinetic profile enables sustained inhibition of aberrantly active STAT3 in breast and lung cancer xenografts without requiring intravenous administration.
| Evidence Dimension | Route of administration and tissue accumulation |
| Target Compound Data | Orally bioavailable; achieves micromolar/microgram tumor tissue concentrations |
| Comparator Or Baseline | First-generation non-peptidic inhibitors like Stattic (poor in vivo oral PK) |
| Quantified Difference | Enables effective oral dosing vs. mandatory IV/IP routes |
| Conditions | Human breast and lung tumor xenograft models in mice |
Essential for translational oncology procurement, as it allows for non-invasive, translationally relevant oral dosing regimens in animal models.
When selecting a STAT inhibitor, avoiding cross-reactivity with upstream kinases is critical. BP-1-102 preferentially inhibits STAT3 over STAT1 and STAT5, and exerts no significant effect on the phosphorylation status of Shc, Src, JAK1/2, Erk1/2, or Akt. This selectivity ensures that downstream transcriptional changes are exclusively STAT3-mediated.
| Evidence Dimension | Off-target kinase and homolog inhibition |
| Target Compound Data | No significant effect on JAK1/2, Src, Erk1/2, Akt; minimal effect on STAT1/5 |
| Comparator Or Baseline | Broad-spectrum JAK/STAT inhibitors (e.g., WP1066 inhibits both JAK2 and STAT3) |
| Quantified Difference | Complete isolation of STAT3 inhibition from upstream JAK/Src activity |
| Conditions | Cellular phosphorylation and DNA-binding activity assays |
Prevents confounding variables in complex signaling studies, making it the preferred choice for precise STAT3 pathway mapping.
BP-1-102 is the preferred choice for in vivo oncology studies requiring oral administration, as it reliably achieves micromolar concentrations in plasma and microgram levels in tumor tissues, overcoming the delivery limitations of earlier STAT3 inhibitors [1].
Due to its high-affinity SH2 domain binding (Kd = 504 nM) and established synthetic processability, BP-1-102 is an ideal precursor ligand for synthesizing STAT3-targeted PROTACs, such as when conjugated with CRBN E3 ligase ligands like thalidomide [2].
Because it does not inhibit upstream JAK or Src kinases, BP-1-102 is highly suited for isolating the direct downstream transcriptional effects of STAT3, such as the robust suppression of c-Myc, Cyclin D1, and Survivin [1].